molecular formula C14H6Na4O6 B12678245 Tetrasodium dihydrogen anthracene-1,4,5,8,9,10-hexolate CAS No. 93964-67-1

Tetrasodium dihydrogen anthracene-1,4,5,8,9,10-hexolate

Katalognummer: B12678245
CAS-Nummer: 93964-67-1
Molekulargewicht: 362.15 g/mol
InChI-Schlüssel: QDJIQFLYDMUMAG-UHFFFAOYSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetrasodium dihydrogen anthracene-1,4,5,8,9,10-hexolate is a heterocyclic organic compound with the molecular formula C14H4Na4O6. It is known for its unique structure, which includes multiple sodium ions and hydroxyl groups attached to an anthracene core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium dihydrogen anthracene-1,4,5,8,9,10-hexolate typically involves the reaction of anthracene derivatives with sodium hydroxide under controlled conditions. The process requires precise temperature and pH control to ensure the correct formation of the hexolate structure. The reaction is usually carried out in an aqueous medium, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

While the compound is mainly synthesized for research purposes, industrial production methods would likely involve scaling up the laboratory procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Tetrasodium dihydrogen anthracene-1,4,5,8,9,10-hexolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield anthraquinone derivatives, while reduction reactions can produce dihydroanthracene compounds .

Wissenschaftliche Forschungsanwendungen

Tetrasodium dihydrogen anthracene-1,4,5,8,9,10-hexolate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of tetrasodium dihydrogen anthracene-1,4,5,8,9,10-hexolate involves its interaction with molecular targets and pathways within cells. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tetrasodium dihydrogen anthracene-1,4,5,8,9,10-hexolate is unique due to its multiple sodium ions and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific research applications and distinguishes it from other anthracene derivatives .

Eigenschaften

CAS-Nummer

93964-67-1

Molekularformel

C14H6Na4O6

Molekulargewicht

362.15 g/mol

IUPAC-Name

tetrasodium;anthracene-1,4,5,8,9,10-hexolate;hydron

InChI

InChI=1S/C14H10O6.4Na/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20;;;;/h1-4,15-20H;;;;/q;4*+1/p-4

InChI-Schlüssel

QDJIQFLYDMUMAG-UHFFFAOYSA-J

Kanonische SMILES

[H+].[H+].C1=CC(=C2C(=C1[O-])C(=C3C(=CC=C(C3=C2[O-])[O-])[O-])[O-])[O-].[Na+].[Na+].[Na+].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.